molecular formula C27H23N5O3S B11234645 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide

Cat. No.: B11234645
M. Wt: 497.6 g/mol
InChI Key: GSGNEADMJGAOJS-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole, a triazole, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, which is then functionalized with the indole and methoxyphenyl groups. The final step involves the acetylation of the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole and methoxyphenyl groups can be oxidized under specific conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and triazole groups are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H23N5O3S

Molecular Weight

497.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H23N5O3S/c1-17(33)18-7-9-19(10-8-18)29-25(34)16-36-27-31-30-26(23-15-28-24-6-4-3-5-22(23)24)32(27)20-11-13-21(35-2)14-12-20/h3-15,28H,16H2,1-2H3,(H,29,34)

InChI Key

GSGNEADMJGAOJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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